

In-Depth Technical Guide to Beta-Zearalenol-d4 Certified Standard

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Compound of Interest

Compound Name: *Beta-Zearalenol-d4 (Major)*

Cat. No.: *B15138604*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beta-Zearalenol-d4, a certified stable isotope-labeled internal standard crucial for accurate quantification in research and analytical applications. This document details commercially available standards, analytical methodologies, and the biochemical pathways associated with its parent compound, zearalenone.

Commercial Suppliers and Quantitative Data

Beta-Zearalenol-d4 is available from several commercial suppliers as a certified reference material. While specific details may vary by lot, the following table summarizes typical quantitative data for this standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Supplier	Catalog Number (Example)	Purity	Isotopic Enrichment	Formulation	Storage Conditions
Pharmaffiliates	PA STI 087680	>95%	Not specified	Off-White Solid	2-8°C, Amber Vial, Under Inert Atmosphere
MedchemExpress	HY-N6740S	Not specified	Not specified	Solid	-20°C (long-term), Room temperature (short-term)
CymitQuimica	TR-Z270478	Not specified	Not specified	Neat	Light Sensitive
RIVM	EU/CRL: 49	>95%	Not specified	Crystalline Solid	Not specified

Note: "Not specified" indicates that the information is not readily available in the public domain and should be obtained from the supplier's Certificate of Analysis.

A datasheet from the European Union Reference Laboratory (EURL) for Mycotoxins, managed by RIVM, indicates a purity of >95% for their β -Zearalenol-d4 reference material.[\[1\]](#) Characterization methods used to confirm the identity and purity of this standard include IR spectroscopy, UV spectroscopy, and mass spectrometry.[\[1\]](#)

Experimental Protocols

The accurate quantification of β -zearalenol, often alongside its parent compound zearalenone and other metabolites, is critical in food safety, toxicology, and pharmacokinetic studies. The use of β -Zearalenol-d4 as an internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of zearalenone and its metabolites from complex matrices such as animal feed, human serum, and food products.[2]

Materials:

- Oasis HLB SPE cartridges (or equivalent)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (LC-MS grade)
- Formic acid
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Homogenization: Homogenize the solid sample (e.g., animal feed) to a fine powder.
- Extraction:
 - To 1 g of the homogenized sample, add 4 mL of acetonitrile/water (80:20, v/v).
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

- Sample Loading:
 - Load the extracted supernatant onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 3 mL of water to remove polar interferences.
 - Subsequently, wash with 3 mL of methanol/water (40:60, v/v) to remove less polar interferences.
- Elution:
 - Elute the analytes with 3 mL of methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of β -zearalenol.[\[2\]](#)[\[3\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm)

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-5 min: 41% B
 - 5-35 min: 42.2% B
 - 35-40 min: 42.2% B
 - 40-40.1 min: 41% B
 - 40.1-45 min: 41% B
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

Mass Spectrometry Conditions:

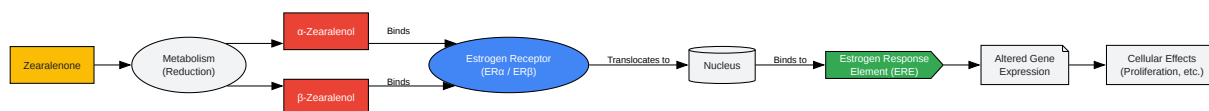
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - β -Zearalenol: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be optimized based on instrumentation)
 - β -Zearalenol-d4: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be optimized based on instrumentation)
- Optimized Parameters: Gas temperature, gas flow, sheath gas temperature, sheath gas flow, and capillary voltage should be optimized for maximum sensitivity.[3]

Signaling Pathways

Zearalenone and its metabolites, including β -zearalenol, exert their biological effects through various signaling pathways, primarily related to their estrogenic activity and induction of cellular stress.

Zearalenone Metabolism and Estrogenic Action

Zearalenone is metabolized in vivo to α -zearalenol and β -zearalenol. These compounds are structurally similar to estrogen and can bind to estrogen receptors (ER α and ER β), leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes.^{[4][5]}

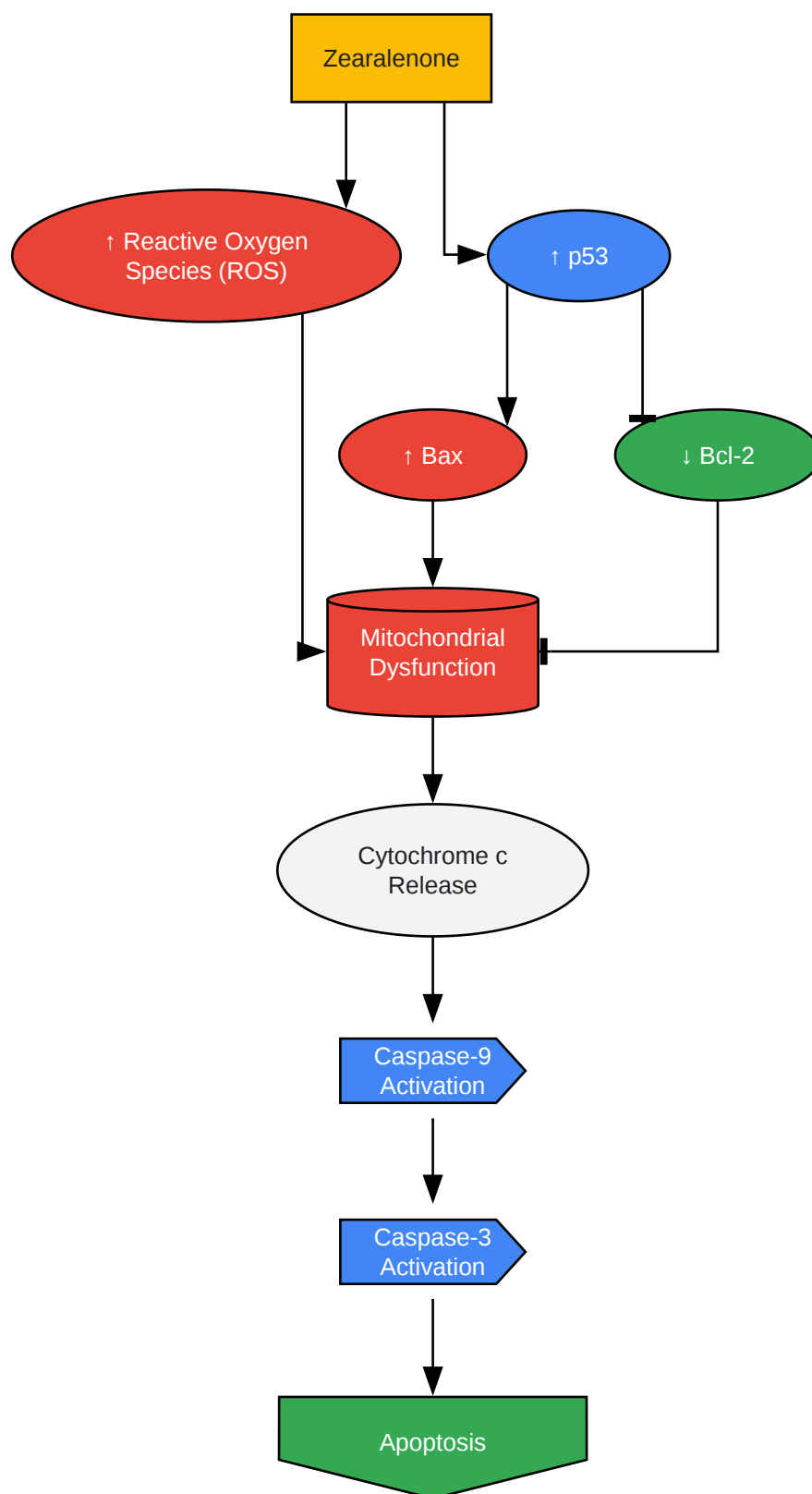


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Caption: Zearalenone metabolism and subsequent estrogenic action pathway.

Zearalenone-Induced Apoptosis Signaling Pathway

Zearalenone has been shown to induce apoptosis (programmed cell death) in various cell types through the activation of multiple signaling cascades, including those involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and caspase activation.^{[6][7][8][9]}



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Caption: Simplified signaling pathway of Zearalenone-induced apoptosis.

This technical guide provides a foundational understanding for researchers working with Beta-Zearalenol-d4. For the most accurate and reliable results, it is imperative to consult the specific documentation provided by the commercial supplier of the certified standard and to validate all analytical methods within the user's own laboratory settings.

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